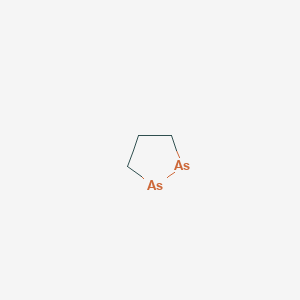
2-Bromo-1-(4-methoxy-2,2-diphenyl-2H-1,3-benzodioxol-5-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-methoxy-2,2-diphenyl-2H-1,3-benzodioxol-5-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes a bromine atom, a methoxy group, and a benzodioxole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-methoxy-2,2-diphenyl-2H-1,3-benzodioxol-5-yl)ethan-1-one typically involves the bromination of a precursor compound. One common method includes the reaction of 4-methoxy-2,2-diphenyl-2H-1,3-benzodioxole with bromine in the presence of a suitable solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-methoxy-2,2-diphenyl-2H-1,3-benzodioxol-5-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 2-Bromo-1-(4-methoxy-2,2-diphenyl-2H-1,3-benzodioxol-5-yl)ethan-1-one exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Similar structure but lacks the benzodioxole moiety.
2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone: Contains a different substitution pattern on the benzodioxole ring.
Uniqueness: 2-Bromo-1-(4-methoxy-2,2-diphenyl-2H-1,3-benzodioxol-5-yl)ethan-1-one is unique due to its combination of a bromine atom, methoxy group, and benzodioxole moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
14665-19-1 |
|---|---|
Molekularformel |
C22H17BrO4 |
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
2-bromo-1-(4-methoxy-2,2-diphenyl-1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C22H17BrO4/c1-25-20-17(18(24)14-23)12-13-19-21(20)27-22(26-19,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13H,14H2,1H3 |
InChI-Schlüssel |
YDUUWMKGCNTCTB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



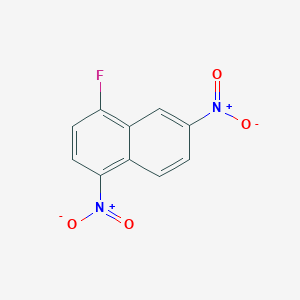
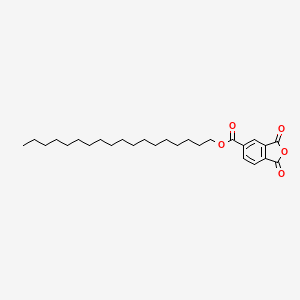

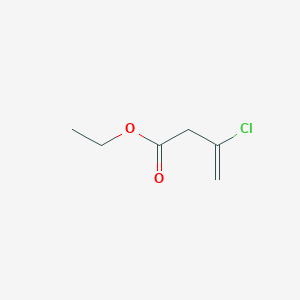

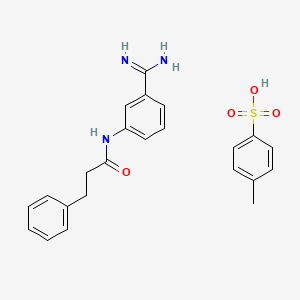
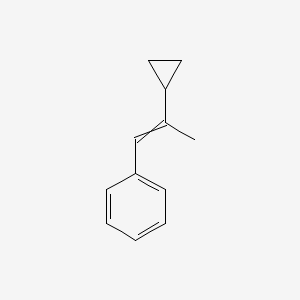
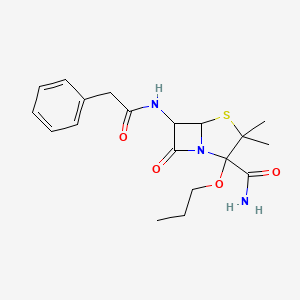
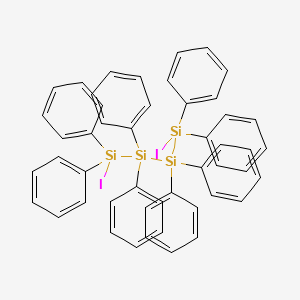

![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)

